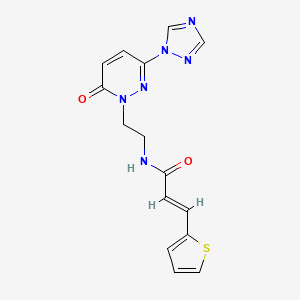

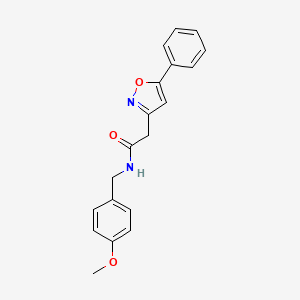

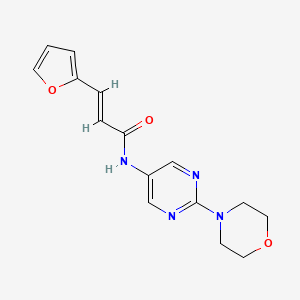

(E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound belongs to a class of compounds characterized by their incorporation of 1H-1,2,4-triazol-1-yl groups and acrylamide functionalities. These structural features suggest a potential for diverse chemical reactions, useful physical properties, and significant biological activity. The synthesis and study of such compounds are driven by their anticipated applications in materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

Synthesis routes for related compounds often involve stepwise reactions that build complexity from simpler precursors. A common approach includes the formation of acrylamide derivatives through condensation reactions, followed by the introduction of triazolyl and pyridazine rings via cyclization processes. For example, compounds with structural features similar to the target molecule have been synthesized by reacting acrylamides with alkynes under catalytic conditions to introduce diverse heterocyclic rings (Su et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds containing acrylamide, triazolyl, and pyridazine units can be complex, with significant potential for intra- and intermolecular interactions. Crystal structure analysis of similar compounds reveals that hydrogen bonding, π-π stacking, and other non-covalent interactions play critical roles in determining the solid-state architecture. These interactions can affect the compound's reactivity, stability, and physical properties (Lee et al., 2009).

Chemical Reactions and Properties

The presence of acrylamide and triazolyl groups in the molecule suggests a variety of chemical behaviors, including nucleophilic addition reactions, cycloadditions, and potential for further functionalization. These compounds are typically reactive towards a range of nucleophiles, leading to the formation of diverse derivatives with potential biological or materials applications. Specific reactions include condensation with aldehydes, cyclization with hydrazines, and transformations into other heterocycles (Bondock et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A compound similar to (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been synthesized and its crystal structure determined, highlighting features like intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings (Lee et al., 2009).

Novel Compound Synthesis

- Research has explored the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, a process relevant to the synthesis of compounds similar to (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide (Panchal & Patel, 2011).

Antifungal Applications

- Novel triazol compounds containing a thiophen ring, structurally related to (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide, have been synthesized and shown to possess significant antifungal properties (Ünver et al., 2010).

Antimicrobial Evaluation

- Related triazole derivative compounds containing a thiophen ring have been evaluated for their antimicrobial properties, with some showing high degrees of antifungal activity. This research provides insights into the potential antimicrobial applications of similar compounds (Kumar et al., 2010).

Esterification Applications

- (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, structurally related to the compound of interest, have been used as coupling agents for the esterification of carboxylic acids, suggesting potential applications in synthetic chemistry (Won et al., 2007).

Eigenschaften

IUPAC Name |

(E)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S/c22-14(5-3-12-2-1-9-24-12)17-7-8-20-15(23)6-4-13(19-20)21-11-16-10-18-21/h1-6,9-11H,7-8H2,(H,17,22)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWRVWGVVDKJTB-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)